molecular formula C10H11F3N2S B13728656 5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline

5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline

Cat. No.: B13728656
M. Wt: 248.27 g/mol
InChI Key: RCFWBNFCTXKAOV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core with a trifluoromethyl group at the 4-position, a mercapto group at the 2-position, and a methyl group at the 6-position. The tetrahydro structure indicates that the compound is partially saturated, adding to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a thiol source under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C10H11F3N2S

Molecular Weight

248.27 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione

InChI

InChI=1S/C10H11F3N2S/c1-5-2-3-7-6(4-5)8(10(11,12)13)15-9(16)14-7/h5H,2-4H2,1H3,(H,14,15,16)

InChI Key

RCFWBNFCTXKAOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F

Origin of Product

United States

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